Sphingosine 1-phosphate Biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

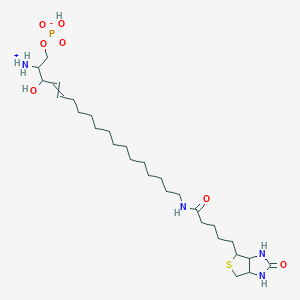

Sphingosine 1-phosphate biotin (S1P Biotin, CAS: 799812-63-8) is a synthetic derivative of sphingosine 1-phosphate (S1P), a bioactive lipid involved in cell signaling. S1P Biotin incorporates a biotin moiety conjugated to the ω-position of D-erythro-sphingosine-1-phosphate (S1P), resulting in a molecular formula of C28H53N4O7PS and a molecular weight of 620.78 g/mol . This modification enables streptavidin-based detection and isolation techniques, making S1P Biotin invaluable in affinity purification, receptor binding assays, and tracking S1P interactions in cellular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate involves multiple steps, including the formation of the thieno[3,4-d]imidazol ring and the subsequent attachment of the azaniumyl and hydroxy groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent for treating various diseases due to its unique structural features .

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azaniumyl group can form hydrogen bonds with active site residues, while the hydroxy group can participate in catalytic processes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Sphingosine 1-Phosphate (S1P)

- Structure : S1P consists of an 18-carbon sphingosine backbone with a phosphate group at the 1-position.

- Function : S1P binds to five G protein-coupled receptors (S1PR1–S1PR5), regulating cell proliferation, migration, and immune responses . It is also implicated in cancer progression, fibrosis, and chemoresistance .

- Key Differences: Unlike S1P Biotin, native S1P lacks a detection tag, limiting its utility in pull-down assays. However, S1P is the primary endogenous ligand for S1PRs and a key biomarker in cancer prognosis .

FTY720 (Fingolimod) and FTY720 (S)-Phosphonate

- Structure: FTY720 is a synthetic sphingosine analog phosphorylated to FTY720-P, mimicking S1P. FTY720 (S)-phosphonate is a non-hydrolysable analog .

- Function: FTY720-P acts as a functional antagonist of S1PR1, inducing receptor internalization and immunosuppression. FTY720 (S)-phosphonate preserves S1PR1 expression and enhances endothelial barrier protection in acute lung injury .

- Key Differences: Unlike S1P Biotin, FTY720 derivatives are therapeutic agents targeting S1PR1 for immunomodulation. FTY720 (S)-phosphonate avoids receptor degradation, offering superior stability .

Sphingosine Kinase Substrates (Prodrugs)

- Structure : These include sphingosine analogs modified for enhanced phosphorylation by sphingosine kinase (e.g., K6PC-5) .

- Function : Designed to increase intracellular S1P levels, these prodrugs enhance S1PR signaling and are explored for cancer therapy .

- Prodrugs focus on modulating endogenous S1P levels, while S1P Biotin aids in mechanistic studies .

Sphingosine Kinase Inhibitors (e.g., SKI-II, ABC294640)

- Structure : Small molecules targeting sphingosine kinase 1 (SphK1) or SphK2 .

- Function : Reduce S1P production, promoting apoptosis and chemosensitization in cancer .

- Key Differences : Inhibitors block S1P synthesis, whereas S1P Biotin is a downstream tool for studying S1P interactions.

Structural and Functional Comparison Table

Biological Activity

Sphingosine 1-phosphate (S1P) is a bioactive lipid that plays crucial roles in various biological processes, including cell proliferation, survival, and migration. The addition of biotin to S1P enhances its utility in research and therapeutic applications, facilitating the study of S1P's biological activities and interactions with cellular systems. This article explores the biological activity of Sphingosine 1-phosphate Biotin, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic implications.

Overview of Sphingosine 1-Phosphate

S1P is produced from sphingosine via the action of sphingosine kinases (SphKs), primarily SphK1 and SphK2. It exerts its effects by binding to five known G protein-coupled receptors (S1PR1-5), which mediate various physiological responses. These include modulation of immune responses, regulation of vascular integrity, and promotion of cell survival and proliferation .

Cell Proliferation and Survival

S1P has been shown to promote cell proliferation in various contexts. For instance, research indicates that overexpression of SphK1 leads to increased S1P production, enhancing the proliferation of intestinal epithelial cells through upregulation of c-Myc . In pancreatic islet β-cells, S1P promotes proliferation while suppressing apoptosis, suggesting a protective role against diabetes-related damage .

Endothelial Function

S1P is critical for maintaining endothelial barrier function. Activation of S1PRs on endothelial cells enhances nitric oxide (NO) production, which protects against oxidative stress and maintains vascular integrity . Additionally, S1P signaling is implicated in angiogenesis by amplifying vascular endothelial growth factor (VEGF) signaling through S1PR1 .

Biological Activity in Different Cell Types

Case Studies

Several studies have highlighted the biological activity of S1P in clinical and preclinical settings:

- A study demonstrated that elevated levels of S1P could enhance β-cell function in diabetic mice, providing insights into potential therapeutic strategies for diabetes management .

- Research on endothelial cells revealed that S1P signaling is crucial for maintaining vascular integrity during inflammatory responses, suggesting its role as a therapeutic target in cardiovascular diseases .

- In cancer biology, S1P's interaction with tumor microenvironments has been shown to facilitate tumor growth by enhancing angiogenic signaling pathways .

Therapeutic Implications

The diverse biological activities of this compound suggest several therapeutic applications:

- Diabetes Management: By promoting β-cell survival and proliferation, S1P may serve as a novel target for diabetes treatment.

- Cardiovascular Health: Modulating S1P signaling could protect against endothelial dysfunction and reduce cardiovascular disease risk.

- Cancer Therapy: Targeting S1PRs may inhibit tumor growth by disrupting pro-angiogenic signaling pathways.

Q & A

Q. Basic: How can Sphingosine 1-phosphate (S1P) Biotin be reliably detected in cellular assays, and what methodological pitfalls should be avoided?

Answer: Detection of S1P-Biotin in cellular assays requires high-sensitivity techniques such as HPLC-MS/MS , which can distinguish S1P-Biotin from endogenous sphingolipids. Key steps include:

- Sample preparation : Use lipid extraction protocols with organic solvents (e.g., methanol/chloroform) to isolate S1P-Biotin while avoiding degradation .

- Internal standards : Isotope-labeled analogs (e.g., C17-sphingosine) normalize quantification and account for matrix effects .

- Dephosphorylation : Pretreatment with hydrogen fluoride (HF) improves specificity by converting S1P-Biotin to sphingosine-Biotin for downstream analysis .

Pitfalls : Incomplete extraction or contamination with phospholipases may skew results. Validate protocols using positive/negative controls (e.g., sphingosine kinase inhibitors) .

Q. Advanced: What experimental designs are optimal for tracking S1P-Biotin metabolism and subcellular localization in real time?

Answer: Advanced approaches include:

- Isotopic labeling : Use deuterated S1P-Biotin (e.g., D7-Lyso-So) to trace metabolic flux via LC-MS, enabling quantification of downstream ceramides and S1P recycling .

- Pulse-chase assays : Combine timed administration with sphingosine kinase (SphK) inhibitors to dissect kinetics of S1P-Biotin phosphorylation/dephosphorylation .

- Caged compounds : Photoactivatable S1P-Biotin allows spatiotemporal control for studying localized receptor activation in live cells .

Considerations : Account for compartment-specific metabolism (e.g., lysosomal vs. plasma membrane pathways) using subcellular fractionation .

Q. Advanced: How can researchers resolve contradictions in reported effects of S1P-Biotin across different studies?

Answer: Discrepancies often arise from:

- Dose-dependent signaling : Low S1P-Biotin concentrations may activate pro-survival pathways (e.g., S1PR1), while higher doses trigger apoptosis via S1PR3 .

- Receptor subtype specificity : Use knockout models (e.g., S1PR1⁻/⁻ cells) or competitive binding assays with unlabeled S1P to confirm target engagement .

- Metabolic context : S1P-Biotin effects vary in disease models (e.g., reduced S1P in twitcher mice vs. elevated levels in fibrosis) . Always report experimental conditions (cell type, serum deprivation status) to enable cross-study comparisons .

Q. Basic: What methodologies are recommended for synthesizing and characterizing S1P-Biotin conjugates?

Answer: Key steps include:

- Biotinylation : Use amine-reactive biotin derivatives (e.g., NHS-biotin) to modify the sphingosine backbone while preserving the phosphate group’s bioactivity .

- Purification : Employ reverse-phase HPLC to isolate S1P-Biotin from unreacted precursors .

- Characterization : Validate purity via TLC (≥95%) and confirm structure using MALDI-TOF or NMR .

Storage : Lyophilize and store at -20°C under nitrogen to prevent oxidation .

Q. Advanced: How can researchers optimize assays to study S1P-Biotin’s interaction with S1P receptor (S1PR) subtypes?

Answer: Advanced strategies include:

- Competitive binding assays : Use fluorescent S1P analogs (e.g., BODIPY-S1P) alongside S1P-Biotin to quantify receptor affinity via fluorescence polarization .

- β-arrestin recruitment assays : Engineer cells with S1PR-GFP fusions to monitor receptor internalization in response to S1P-Biotin .

- Immunoprecipitation : Combine S1P-Biotin with streptavidin beads to pull down receptor complexes for proteomic analysis .

Q. Advanced: What statistical approaches address variability in S1P-Biotin quantification across metabolomic studies?

Answer: Mitigate variability by:

- Longitudinal analysis : Track S1P-Biotin levels over time to account for transient fluctuations (e.g., welding fume exposure studies) .

- Multivariate regression : Adjust for covariates (e.g., sphingosine levels, SA1P ratios) that correlate with S1P-Biotin .

- Power calculations : Predefine sample sizes using pilot data to ensure sufficient sensitivity for low-abundance S1P-Biotin detection .

Properties

Molecular Formula |

C28H53N4O7PS |

|---|---|

Molecular Weight |

620.8 g/mol |

IUPAC Name |

[2-azaniumyl-3-hydroxy-18-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]octadec-4-enyl] hydrogen phosphate |

InChI |

InChI=1S/C28H53N4O7PS/c29-22(20-39-40(36,37)38)24(33)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(34)18-14-13-17-25-27-23(21-41-25)31-28(35)32-27/h12,16,22-25,27,33H,1-11,13-15,17-21,29H2,(H,30,34)(H2,31,32,35)(H2,36,37,38) |

InChI Key |

JHROEHVYJZWKKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.